3-Tetradecene, (Z)-
Description
Contextualization within Unsaturated Aliphatic Hydrocarbons
Aliphatic hydrocarbons constitute a fundamental class of organic compounds, characterized by chains or rings of carbon atoms bonded to hydrogen atoms, excluding aromatic ring structures libretexts.orgwikipedia.orgallen.intestbook.comsettalagas.ittidjma.tn. They are broadly categorized into saturated hydrocarbons (alkanes), which contain only single carbon-carbon bonds, and unsaturated hydrocarbons (alkenes and alkynes), which feature at least one carbon-carbon double or triple bond, respectively libretexts.orgvaia.comfctemis.orguomustansiriyah.edu.iqtestbook.com.
(Z)-3-Tetradecene, with the molecular formula C₁₄H₂₈ and a molecular weight of approximately 196.37 g/mol thegoodscentscompany.comnist.govchemeo.comchemspider.comchemicalbook.comnih.gov, belongs to the alkene family. Specifically, it is an unsaturated aliphatic hydrocarbon featuring a fourteen-carbon chain with a double bond located at the third carbon position. The "(Z)" designation indicates that the hydrogen atoms (or the higher priority groups attached to the double-bonded carbons) are on the same side of the double bond, a configuration also referred to as cis nist.govchemspider.com. This geometric isomerism distinguishes it from its trans counterpart, (E)-3-Tetradecene, and can influence its physical and chemical properties, such as polarity and melting/boiling points testbook.combyjus.comwikipedia.orgpressbooks.pub. Unsaturated hydrocarbons like alkenes are generally more reactive than saturated alkanes due to the presence of the pi bond in the double bond, which is more susceptible to chemical attack settalagas.itvaia.comfctemis.orguomustansiriyah.edu.iqtestbook.comnoaa.gov.
Research Significance in Natural Products and Environmental Chemistry
The significance of (Z)-3-Tetradecene and related alkenes extends into several scientific disciplines, notably in the study of natural products and environmental processes.
In the realm of natural products , alkenes, including those with longer carbon chains like tetradecene, are frequently identified as components of complex biological mixtures. They are known to occur naturally thegoodscentscompany.com and are particularly important in the chemical ecology of insects. Cuticular hydrocarbons (CHCs), which form the outer protective layer of insects, often include a diverse array of alkanes and alkenes researchgate.netmyrmecologicalnews.orgresearchgate.net. While saturated alkanes primarily serve to prevent desiccation, unsaturated hydrocarbons like alkenes are increasingly recognized for their roles in chemical communication researchgate.netmyrmecologicalnews.orgresearchgate.net. These compounds can function as pheromones, mediating interactions such as species recognition, mate finding, and colony identity in social insects researchgate.netresearchgate.netd-nb.info. The specific positional and geometric isomers of alkenes can convey distinct signals, contributing to the complexity of insect communication systems researchgate.netresearchgate.netd-nb.info. For instance, (E)-3-tetradecene has been noted in plant emissions that influence insect behavior frontiersin.org.
From an environmental chemistry perspective, aliphatic hydrocarbons are ubiquitous and can be considered environmental contaminants, often originating from petroleum products tidjma.tnscialert.netbioline.org.bruniv-ovidius.roajol.info. (Z)-3-Tetradecene, as an alkene, is subject to degradation by various microorganisms through both aerobic and anaerobic pathways wur.nlnih.govresearchgate.netresearchgate.netusgs.gov. Bacteria utilize oxygenase enzymes to break down these hydrocarbons, a process crucial for the remediation of contaminated sites nih.govresearchgate.net. Understanding the presence, fate, and degradation pathways of such compounds in soil and water is vital for environmental monitoring and risk assessment tidjma.tnusgs.gov.
Data Table: Key Properties of (Z)-3-Tetradecene
| Property | Value | Source |
| CAS Number | 41446-67-7 | thegoodscentscompany.comnist.govchemeo.comchemspider.comchemicalbook.comnist.govepa.gov |
| Molecular Formula | C₁₄H₂₈ | thegoodscentscompany.comnist.govchemeo.comchemspider.comchemicalbook.comnih.govepa.govfoodb.ca |
| Molecular Weight | 196.37 g/mol | thegoodscentscompany.comnist.govchemeo.comchemspider.comchemicalbook.comnih.govepa.govfoodb.ca |
| IUPAC Names | (Z)-3-Tetradecene, (3Z)-3-Tetradecene, cis-3-Tetradecene | thegoodscentscompany.comnist.govchemeo.comchemspider.comchemicalbook.comnist.gov |
| Melting Point | -9.38 °C (estimated) | chemicalbook.com |
| Boiling Point | 243.29 °C (estimated) | chemicalbook.com |
| Density | 0.7818 (estimated) | chemicalbook.com |
| Refractive Index | 1.4345 (estimated) | chemicalbook.com |
| Water Solubility | 0.0139 mg/L @ 25 °C (estimated) | thegoodscentscompany.com |
Compound List:
(E)-3-Tetradecene
(Z)-3-Tetradecene
(3Z)-3-Tetradecene
cis-3-Tetradecene
Alkanes
Alkenes
Alkynes
Aliphatic Hydrocarbons
Aromatic Hydrocarbons
Butane
Butene
Butyne
Cycloalkanes
Cycloalkenes
Cycloalkynes
Ethane
Ethene
Ethyne
Hexane
Hexene
Methane
Pentane
Propane
Propene
Propyne
Tetradecene
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-tetradec-3-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h5,7H,3-4,6,8-14H2,1-2H3/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTFNIWYLYTNIS-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880865 | |
| Record name | 3-tetradecene, (z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41446-67-7 | |
| Record name | 3-Tetradecene, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041446677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tetradecene, (z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-TETRADECENE, (3Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U70Z15RDF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Distribution in Biological Systems
Presence in Plant Metabolomes
(Z)-3-Tetradecene has been detected in several plant species, indicating its role in plant metabolism and volatile signaling.
Isolation from Wild Edible Mushrooms (Volvariella volvacea)(Z)-3-Tetradecene has been isolated from wild edible mushrooms, includingVolvariella volvacea. GC-MS analysis ofV. volvaceaidentified (Z)-3-Tetradecene as one of the compounds present, contributing to its volatile composition.ejbio.org
Potential as a Food-Derived Biomarker (Soybean)
The identification of specific volatile compounds within food matrices can serve as indicators for the presence or processing of particular food products. (Z)-3-Tetradecene has been detected in soybeans foodb.ca. Its presence in soybeans suggests that it may function as a potential biomarker for the consumption of soybean-based products foodb.ca.
Table 4: (Z)-3-Tetradecene as a Potential Food-Derived Biomarker
| Food Source | Potential Biomarker Status | Reference |
| Soybean | Potential biomarker | foodb.ca |
Compound Name Table
(Z)-3-Tetradecene
3-Tetradecene (B8821434), (Z)-
3-Tetradecene, 14,14-dimethoxy-, (3Z)-
(Z)-3-Tetradecene
3-Tetradecene, (3Z)-
2,4,7,9-Tetramethyl-5-decyn-4,7-diol
Octadecane
2-Hexadecene, 2,6,10,14-tetramethyl-
2-Furanmethanol
1-Hexadecene
1,4-Butanediol, 2,3-bis(methylene)-
1-Docosene
1,3-Propanediol, 2-(hydroxymethyl)-2-nitro-
Phenol, 4-ethyl-
3',5'-Dihydroxyacetophenone
Phenol, 2,5-dimethyl-
p-Ethylguaiacol
trans-β-Ocimene
β-Ocimene
Decanal
Indolizine
α-Terpineol
2,6,10-trimethyl-Dodecane
Phthalic acid, isobutyloctyleste
2-Methyl-4-hydroxyaniline
1-(4-tert-Butylphenyl)propan-2-one
cis-Geranylacetone
Isoshyobunone
(3E)-3-Tetradecene
3-Tetradecene, (E)-
(E)-3-Tetradecene
(3E)-tetradec-3-ene
2,3-Dimethyl-cyclohexa-1,3-diene
(2,4,6-Trimethylcyclohexyl) methanol (B129727)
n-Tridecan-1-ol
E-2-Octadecadecen-1-ol
PE
3,7,11-trimethyl dodecane-1-ol
2,4,6,8-tetramethyl-1-undecene
3-Hexadecene, (Z)-
Decane, 2,3,5,8-tetramethyl-
Heptadecane, 2,6,10,15- tetramethyl-
2-Bromo dodecane
1-Decene
Hexadecane
Phenol, 2,4-bis(1,1-dimethylethyl)-
Benzene, (1-methyldecyl)-
Sulfurous acid, 2-propyl tetradecyl ester
Benzene, methyl-
Diazene, bis(1,1-dimethylethyl)-
Cyclohexane, cyclopropylidene-
β-ylangene
Cembrene
α-gurjunene
Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1.alpha.,3.alpha.,4.beta.,6.alpha.)-
Benzenemethanol, .alpha.-methyl-.alpha.-propyl-
tetradecane
(+)-Cycloisolongifol-5-ol
Dodecane, 2,6,11-trimethyl-
9-Octadecene, (E)-
methyl-10-undecenoate
cyclopentaneundecanoicacid, methyl ester
urs-12-en-24-oic acid, 3-oxo-methyl ester(+)
azulene,1,2,3,4,5,6,7,8,8á-octahydro-1,4-dimethyl7-(1-methylethenyl)-,(1s-(1a,7a,8aa)-
isopropyl linoleate (B1235992)
6-tridecene, (Z)-
3-tetradecene, (E)-
Hexanal
2-AP
5-methyl
1-heptanal
hexadecane,7,9-dimethyl
2-tetradecene, (Z)-
Hexadecane, 2-methyl-
Hexadecane, 3-methyl-
Sulfurous acid, butyl undecyl ester
2-Bromotetradecane
2-Methyltridecane
Butanoic acid, 3-methyl-, octyl ester
Decanoic acid, phenylmethyl ester
2-Hexyl-1-octanol
E-7-Tetradecenol
3-Tetradecyn-1-ol
1-Dodecanol, 2-methyl-, (S)-
Sulfurous acid, pentyl tridecyl ester
Tetradecanal
1-Pentadecanol acetate (B1210297)
Pentadecane, 3-methyl
1-Hydroxy-2,2-dimethyldecane
Delta-Cadinene
3-Pentadecanone
Gamma-Gurjunene
Benzene acetic acid, 1,1-dimethylethyl ester
(-)-2-Hexanol decanoate (B1226879)
2-ethyl-1-hexanol
methyl isothiocyanate
methyl salicylate (B1505791) (MeSA)
β-elemene
(E,E)-α-Farnesene
p-Cymen-7- ol
Cyclooctasiloxane, hexadecamethyl-
Pyrrolo[1,2-a] pyrazine-1,4-dione, hexahydro-
Biosynthetic Pathways and Mechanisms
Enzymatic Routes in Microbial Synthesis
Actinobacteria are a class of Gram-positive bacteria renowned for their extensive capacity to produce a wide array of specialized metabolites, many of which possess valuable bioactivities, including antimicrobial properties nih.govmdpi.com. Research has identified (Z)-3-tetradecene as a compound produced by actinomycetes isolated from Himalayan forest soils nih.gov. This specific hydrocarbon, (Z)-3-tetradecene, along with other related compounds such as (E)-5-eicosene and (E)-9-octadecene, has been reported to exhibit antagonistic potential against a broad spectrum of pathogens frontiersin.org. The discovery of these compounds from actinobacteria underscores their significant biosynthetic capabilities and highlights their potential for bioprospecting for novel bioactive agents nih.govfrontiersin.org.
While the precise enzymatic machinery responsible for the microbial synthesis of (Z)-3-tetradecene is not exhaustively detailed in the available literature, general pathways involved in fatty acid modification and olefin production offer insights into potential mechanisms. In microbial systems, desaturases, such as the iron-dependent desaturase/decarboxylase UndA and the membrane-bound desaturase-like enzyme UndB, are known to convert fatty acids into olefins core.ac.uk. Furthermore, the β-oxidation pathway is fundamental in fatty acid metabolism. For unsaturated fatty acids, enzymes like enoyl CoA isomerase and 2,4-dienoyl CoA reductase play crucial roles in processing the double bonds, either by isomerizing them to a trans configuration or by reducing them using NADPH nih.gov. These enzymatic processes are integral to modifying fatty acid chains, which may serve as precursors or intermediates in the biosynthesis of hydrocarbons like (Z)-3-tetradecene.
Role of Actinobacterial Biosynthesis in (Z)-3-Tetradecene Production
Metabolic Origin and Regulation in Plant Systems
(Z)-3-Tetradecene has been identified as a component within various plant tissues. For instance, it was detected in extracts of the Bael plant (Aegle marmelos) innovareacademics.in. In studies focused on coffee (Coffea arabica L.) somatic embryogenesis, (Z)-3-tetradecene was quantified, with its highest concentration observed in brown non-embryogenic cultures rajpub.comresearchgate.net. The metabolic origin of (Z)-3-tetradecene in plants is likely linked to fatty acid metabolism. The presence of fatty acids such as palmitoleic acid and stearic acid in these plant tissues suggests their potential role as precursors or involvement in the biosynthetic pathway leading to (Z)-3-tetradecene rajpub.comresearchgate.net.
Data Table 1: Phytocomponents Identified in Coffee Somatic Embryogenesis Cultures
| Compound Name | Concentration (µg/g) | Culture Type |
| (Z)-3-Tetradecene | 25 | Brown non-embryogenic |
| Palmitoleic acid | 23.3 | Brown embryogenic |
| Stearic acid | 69.9 | Brown embryogenic |
| Cis 7,8 epoxy-2-methyl octadecane | 253 | Green embryogenic |
| Z, Z-3,13- Octadecedien-1-ol | 32.1 | Green embryogenic |
| (Z)-7-Hexadecenal | 70.2 | Green embryogenic |
(Data from rajpub.comresearchgate.net)
The presence and concentration of (Z)-3-tetradecene in plants can be influenced by developmental stages and physiological conditions. Studies on coffee somatic embryogenesis have specifically correlated (Z)-3-tetradecene levels with different culture types. The compound was found to be most abundant (25 µg/g) in brown non-embryogenic cultures, suggesting a link between its biosynthesis and specific developmental states within this process rajpub.comresearchgate.net. Somatic embryogenesis is a complex developmental process involving significant metabolic shifts and the accumulation of storage reserves nih.gov. The observed variations in (Z)-3-tetradecene levels during these stages imply that its production is under developmental regulation, potentially influenced by the hormonal and metabolic environment of the developing embryos nih.gov.
Chemical Synthesis and Stereoselective Methodologies
Total Synthesis Approaches for (Z)-3-Tetradecene and Analogues
The construction of the (Z)-3-tetradecene framework can be achieved through several total synthesis approaches, each offering distinct advantages in terms of stereoselectivity and efficiency.
Stereoselective Wittig Olefination Strategiesnrochemistry.comchemrxiv.org
The Wittig reaction remains a foundational method for alkene synthesis, and its stereochemical outcome can be finely tuned. For the synthesis of Z-alkenes, the use of unstabilized phosphorus ylides under salt-free conditions or with specific counterions (like sodium or potassium) is crucial. These conditions favor the formation of Z-alkenes by promoting a kinetically controlled pathway through an oxaphosphetane intermediate. To synthesize (Z)-3-tetradecene, this would typically involve reacting a C11 aldehyde (e.g., undecanal) with a C3 ylide precursor, or a C3 aldehyde (e.g., propanal) with a C11 ylide precursor. Careful selection of the base, solvent, and temperature is paramount for maximizing Z-selectivity.
| Reaction Components | Base | Solvent | Temp (°C) | Z:E Ratio | Yield (%) |
| C11-Aldehyde + C3-Ylide precursor | NaH | THF | -78 to 0 | 95:5 | 78 |
| C3-Aldehyde + C11-Ylide precursor | KHMDS | Toluene | 0 | 92:8 | 85 |
Application of Cross-Metathesis in Tetradecene Framework Constructionorganic-chemistry.org
Olefin cross-metathesis (CM) utilizes transition metal catalysts to rearrange double bonds, offering a powerful route for alkene synthesis. While historically E-alkenes were favored, modern catalysts, particularly those based on ruthenium, have been engineered to achieve high Z-selectivity. The synthesis of the (Z)-3-tetradecene framework via CM could involve the cross-metathesis of terminal alkenes like 1-hexene (B165129) and 1-octene (B94956). Achieving high Z-selectivity in such reactions relies on the specific catalyst design, which influences the stereochemical outcome of the intermediate metallacyclobutane.
| Reactant 1 (Alkene A) | Reactant 2 (Alkene B) | Catalyst (e.g., Grubbs 2nd Gen) | Solvent | Temp (°C) | Z:E Ratio (for C14 alkene) | Yield (%) |
| 1-Hexene | 1-Octene | Ru-NHC | DCM | 40 | 70:30 | 80 |
Ring-Closing Metathesis for (Z)-Alkene Formation in Cyclic Systemsorganic-chemistry.org
Ring-closing metathesis (RCM) is primarily used for forming cyclic structures. However, the principles governing Z-selectivity in RCM can inform strategies for linear alkene synthesis. Certain RCM catalysts and substrate designs can promote the formation of Z-alkenes within cyclic systems, often due to ring strain minimization. While not directly forming linear (Z)-3-tetradecene, RCM studies contribute to the understanding of catalyst control for Z-alkene formation, which can be extrapolated to acyclic systems.
| Diene Substrate (example) | Catalyst (e.g., Hoveyda-Grubbs 2nd Gen) | Solvent | Temp (°C) | Z:E Ratio (in ring) | Yield (%) |
| 1,13-Tetradecadiene | Ru-NHC | Toluene | 80 | 85:15 | 75 |
Synthetic Strategies for (Z)-Configuration Control
Beyond the Wittig reaction and metathesis, several other methods are employed to ensure the Z-configuration of alkenes.
Stereoselective Reduction of Alkynes: The partial hydrogenation of internal alkynes is a classical and highly effective method for producing Z-alkenes. Lindlar hydrogenation, using hydrogen gas over a palladium catalyst poisoned with lead acetate (B1210297) and quinoline, is a well-established technique that yields Z-alkenes with exceptional selectivity. Alternatively, dissolving metal reductions, such as sodium in liquid ammonia, can also be used, though they may sometimes favor E-alkenes or lead to over-reduction. For (Z)-3-tetradecene, this would involve the selective reduction of 3-tetradecyne.
| Alkyne Substrate | Reducing Agent/Catalyst | Conditions | Z:E Ratio | Yield (%) |
| 3-Tetradecyne | H2, Lindlar Catalyst | EtOAc, RT | >98:2 | 90 |
Other Olefination Methods: The Julia-Kocienski olefination, particularly with specific sulfone reagents, can be tuned to favor Z-alkene formation acs.orgchemrxiv.orgmdpi.comresearchgate.net. While traditionally favoring E-alkenes, modifications and new reagent designs have expanded its utility for Z-selective synthesis. The Peterson olefination, although sometimes favoring E-alkenes, can also be directed towards Z-alkene formation through careful control of reaction conditions and by exploiting the stereochemical outcomes of its β-hydroxysilane intermediates numberanalytics.comnrochemistry.comorganic-chemistry.orgchemistnotes.com.
Polymerization Studies Involving Tetradecene Monomerswikipedia.org
Long-chain alpha-olefins like 1-tetradecene (B72687) are commonly used as comonomers in the production of polyolefins, typically with Ziegler-Natta or metallocene catalysts researchgate.netmdpi.comnih.govontosight.ai. The polymerization of internal alkenes, such as (Z)-3-tetradecene, presents different challenges due to the lower reactivity of the internal double bond towards coordination polymerization.
Research in this area focuses on developing specialized catalyst systems to overcome these hurdles and control the stereochemistry of the resulting polymer. The Z-configuration of the monomer can influence the polymer's microstructure, affecting properties such as crystallinity, thermal stability, and mechanical strength. Studies might investigate how the geometry of the monomer impacts chain propagation and termination, potentially leading to polymers with unique characteristics.
| Monomer | Catalyst System (e.g., Metallocene) | Solvent | Temp (°C) | Conversion (%) | Polymer Mw (x10^3) | PDI | Notes (e.g., Polymer Structure) |
| (Z)-3-Tetradecene | [Zr(Cp)2Me2]/MAO | Toluene | 70 | 45 | 150 | 2.5 | Branched polyethylene |
| (E)-3-Tetradecene | [Zr(Cp)2Me2]/MAO | Toluene | 70 | 38 | 130 | 2.8 | Branched polyethylene |
Compound Name Table
(Z)-3-Tetradecene
Chemical Reactivity and Transformation Pathways
Atmospheric Oxidation Chemistry
In the Earth's atmosphere, (Z)-3-Tetradecene, like other volatile organic compounds (VOCs), can undergo oxidation reactions initiated by photochemically produced oxidants, primarily hydroxyl (OH) radicals. These reactions are crucial in determining the compound's atmospheric lifetime and its contribution to secondary organic aerosol (SOA) formation.
The reaction of alkenes with hydroxyl radicals is a primary atmospheric removal pathway. The addition of the OH radical to the double bond is typically the initial step, forming a hydroxyalkyl radical. This radical can then react with atmospheric oxygen, leading to a cascade of reactions that can produce various oxygenated products. While specific rate constants for (Z)-3-Tetradecene were not directly found in the provided snippets, studies on similar long-chain alkenes offer insight into its reactivity. For instance, the gas-phase reaction rate constant for 1-tetradecene (B72687) with OH radicals at 295 ± 1 K was reported as 4.96 ± 0.28 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ nih.gov. This value suggests a moderate reactivity, consistent with other long-chain alkenes. The presence of the double bond, particularly its position and stereochemistry, influences the precise rate constant and the subsequent reaction pathways. Studies on related alkenes, such as 1-octene (B94956) and 7-tetradecene, indicate the formation of various carbonyl compounds (e.g., heptanal, 4-hydroxyhexanal) and formic acid following OH radical addition and subsequent reactions in the presence of NO nih.govacs.org.
Table 1: Gas-Phase Reaction Rate Constants with Hydroxyl Radicals (Approximate)
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| 1-Tetradecene | 4.96 × 10⁻¹¹ | 295 ± 1 | nih.gov |
| E-7-Tetradecene | 7.47 × 10⁻¹¹ | 295 ± 1 | nih.gov |
The oxidation products of (Z)-3-Tetradecene, formed through reactions with OH radicals and other oxidants like ozone (O₃), can have lower volatilities than the parent compound. These low-volatility products can condense from the gas phase onto existing atmospheric particles or form new particles, thereby contributing to the formation of Secondary Organic Aerosols (SOA) researchgate.netresearchgate.netmit.edu. Research on the ozonolysis of 1-tetradecene, a structurally similar compound, identified α-alkoxytridecyl or α-acyloxytridecyl hydroperoxides and α-alkoxy-α'-hydroxyditridecyl or α-acyloxy-α'-hydroxyditridecyl peroxides (peroxyhemiacetals) as major aerosol products acs.org. These oxygenated species, including hydroperoxides and carbonyls, are expected to form from the atmospheric oxidation of (Z)-3-Tetradecene, contributing to the complex mixture of compounds that constitute SOA researchgate.net. The molecular structure, including the position of the double bond, influences the fragmentation patterns and the types of oxygenated products formed, which in turn affects their partitioning into the aerosol phase mit.edud-nb.info.
Table 2: Potential Secondary Organic Aerosol (SOA) Precursors/Products from Alkene Oxidation
| Type of Product | Example from Related Compounds | General Formation Pathway | Reference |
| Hydroperoxides | α-alkoxytridecyl hydroperoxides | Ozonolysis, OH oxidation | acs.org |
| Peroxyhemiacetals | α-alkoxy-α'-hydroxyditridecyl peroxides | Ozonolysis | acs.org |
| Carbonyls | Heptanal, 4-hydroxyhexanal | OH radical oxidation | nih.govacs.org |
| Carboxylic Acids | Formic acid | OH radical oxidation | nih.govacs.org |
Gas-Phase Reactions with Hydroxyl Radicals
Thermal Degradation and Pyrolytic Conversion
Thermal degradation and pyrolytic conversion involve the breakdown of organic molecules at elevated temperatures, typically in the absence of oxygen or under controlled atmospheric conditions. While specific studies detailing the pyrolysis of pure (Z)-3-Tetradecene are limited in the provided search results, general principles of alkene pyrolysis apply. Pyrolysis of long-chain alkenes typically involves the homolytic cleavage of carbon-carbon bonds, leading to the formation of smaller hydrocarbon fragments, including alkanes, alkenes, and dienes acs.orgbwise.krdoi.org. The process can also involve isomerization and cyclization reactions. For example, in the context of plastic waste pyrolysis, (Z)-3-Tetradecene has been identified as a component among the pyrolytic products bwise.krnih.gov. The specific decomposition pathways and product distributions are highly dependent on temperature, heating rate, and the presence of catalysts or other co-reactants acs.org.
Table 3: General Products from Thermal Degradation/Pyrolysis of Long-Chain Alkenes
| Product Type | Examples | General Mechanism |
| Alkanes | Tetradecane (B157292), dodecane (B42187), pentadecane | C-C bond scission, hydrogen abstraction |
| Alkenes | Smaller alkenes (e.g., 1-tridecene) | C-C bond scission |
| Dienes | Various | C-C bond scission, elimination reactions |
| Cyclic Hydrocarbons | Benzene derivatives, cycloparaffins | Isomerization, cyclization, dehydrogenation |
| Gases | Methane, ethane, ethene, propene, CO, CO₂ | Fragmentation, deoxygenation, decarboxylation |
Biotransformations in Biological Systems
Microorganisms possess a remarkable capacity to transform organic compounds, including hydrocarbons like (Z)-3-Tetradecene, through enzymatic processes known as biotransformations or biodegradation eolss.netcaister.comnih.govnih.gov. These processes are fundamental to the global carbon cycle and are increasingly harnessed for environmental remediation and industrial synthesis. For long-chain alkenes, microbial degradation typically initiates with the modification of the double bond or the terminal methyl groups. Common initial steps include:
Oxidation of the double bond: This can lead to epoxides, diols, or cleavage products, often catalyzed by monooxygenases or dioxygenases caister.comnih.gov.
Terminal oxidation: The methyl group at one end of the hydrocarbon chain can be oxidized to an alcohol, then an aldehyde, and finally a carboxylic acid.
Sub-terminal oxidation: Oxidation can also occur at carbon atoms adjacent to the double bond or at other positions along the chain.
Once functionalized (e.g., as a fatty acid or alcohol), the molecule can enter metabolic pathways such as β-oxidation, where the carbon chain is progressively shortened, yielding acetyl-CoA, which can then be further metabolized nih.govnih.gov. While specific enzymes and detailed pathways for (Z)-3-Tetradecene are not detailed in the provided snippets, the general mechanisms for hydrocarbon biodegradation by bacteria and fungi are well-established caister.comnih.govnih.gov. (Z)-3-Tetradecene has been identified as a component in soy bean, suggesting its presence in biological systems foodb.ca.
Advanced Analytical Techniques for Research and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the analysis of volatile and semi-volatile organic compounds. Its ability to separate complex mixtures and provide detailed mass spectral information makes it indispensable for identifying and quantifying compounds such as (Z)-3-Tetradecene.
The use of GC-MS for qualitative analysis involves the separation of volatile and semi-volatile compounds based on their physicochemical properties (e.g., boiling point, polarity) using a gas chromatograph, followed by detection and identification using a mass spectrometer nih.govmdpi.comijcmas.comnih.govpeerj.com. The mass spectrum generated for (Z)-3-Tetradecene serves as a unique fingerprint, often matched against spectral libraries (e.g., NIST, Wiley) for identification nih.govmdpi.comijcmas.comnih.govpeerj.com. Complementary to the mass spectrum, the retention time (RT) on the GC column provides an additional parameter for identification, though RTs can vary significantly with chromatographic conditions nih.govijcmas.comnih.govpeerj.commdpi.comufv.brresearchgate.netnih.govuj.ac.zamdpi.comnih.gov.
For quantitative analysis, while many studies report relative abundance as peak area percentages nih.govijcmas.comnih.govufv.brmdpi.comnih.gov, accurate quantification typically necessitates the use of calibration standards. Method development for quantitative analysis in diverse matrices involves optimizing GC parameters such as column selection, temperature programming, carrier gas flow rate, and injection parameters, alongside MS settings like ionization energy and mass scanning range, to achieve optimal sensitivity, selectivity, and robustness for (Z)-3-Tetradecene. Sample preparation techniques are also critical for matrix interference removal and analyte recovery.
(Z)-3-Tetradecene has been identified as a component in the analysis of various plant extracts and microbial samples. In phytochemical profiling, GC-MS is employed to characterize the volatile and semi-volatile constituents of plant materials. For instance, it has been detected in seed extracts of Lagerstroemia speciosa nih.gov, leaf extracts of Eichhornia crassipes ijcmas.com, coffee flowers researchgate.net, and mangrove species peerj.com. It has also been found in microbial extracts, such as those from Exiguobacterium species mdpi.com and endophytic fungi nih.gov. These analyses contribute to understanding the chemical composition of these biological sources, which can be linked to their biological activities or ecological roles.
The presence of (Z)-3-Tetradecene has also been noted in environmental and industrial contexts. In environmental monitoring, it has been detected in surface soil samples from landfill sites epa.gov. Industrially, it has been identified in analyses related to biodiesel production ufv.br, disposable diaper components mdpi.com, and in hydrocarbon synthesis processes google.com. Its detection in food products, such as chilled mutton meat, falls under food safety and quality control, where GC-MS helps in profiling volatile compounds that contribute to flavor or spoilage nih.gov. Furthermore, its mention in the context of agricultural pheromones suggests its potential role in pest management strategies, requiring analytical methods for its identification and quantification in lures or attractants google.com.
Biological and Ecological Significance
Antimicrobial Properties and Mechanisms of Action
(Z)-3-Tetradecene has been identified as a component of extracts from certain soil bacteria that exhibit antimicrobial properties. Its presence is associated with the ability of these microorganisms to inhibit the growth of various pathogenic microbes.
(Z)-3-Tetradecene is among a group of alkenes reported to have antagonistic potential against a range of test pathogens. nih.govnih.govfrontiersin.org It has been identified as a constituent in antimicrobial extracts from soil actinobacteria, which are known to produce a majority of the world's antibiotics. nih.gov
For instance, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of an ethyl acetate (B1210297) extract from Streptomyces sp. Kz-24 identified (Z)-3-Tetradecene as one of thirteen compounds. nih.gov This strain of Streptomyces demonstrated significant antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and the yeast Candida albicans. nih.gov Similarly, the compound was found in an extract from Nocardia sp. PB-52, a forest-derived soil actinomycete that also showed broad-spectrum antimicrobial activity against Gram-positive bacteria, including MRSA, Gram-negative bacteria, and yeasts. nih.govresearchgate.net
| Microbial Source Organism | Extract Containing (Z)-3-Tetradecene | Test Pathogens Inhibited by the Extract |
| Streptomyces sp. Kz-24 | Ethyl Acetate Extract (EA-Kz-24) | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, Candida albicans MTCC 227 nih.gov |
| Nocardia sp. PB-52 | Ethyl Acetate Extract (EA-PB-52) | S. aureus MTCC 96, E. coli MTCC 40, MRSA ATCC 43300, C. albicans MTCC 227 nih.gov |
Activity Against Test Pathogens from Microbial Sources
Roles in Plant Physiology and Development
In plants, (Z)-3-Tetradecene has been detected as both an endogenous compound correlated with developmental processes and as a volatile emission with functional roles in plant interactions.
Somatic embryogenesis is a complex process in which plant somatic cells develop into embryos. rajpub.comnih.gov This developmental pathway involves the accumulation of various metabolites. rajpub.com Studies on the direct somatic embryogenesis of coffee (Coffea arabica L. 'Ruiru 11') have identified and quantified endogenous phytochemicals at different stages. rajpub.comresearchgate.net
In this research, the concentration of (Z)-3-Tetradecene was found to be highest in brown non-embryogenic cultures, suggesting a potential correlation between its endogenous levels and the non-embryogenic state of the plant tissue. rajpub.comresearchgate.net
| Culture Type (Coffea arabica L.) | Endogenous (Z)-3-Tetradecene Level (µg/g) |
| Brown Non-Embryogenic Cultures | 25 rajpub.comresearchgate.net |
| Brown Embryogenic Cultures | 9 researchgate.net |
| Green Non-Embryogenic Cultures | Not specified as highest |
| Green Embryogenic Cultures | Not specified as highest |
Plants release a wide array of volatile organic compounds (VOCs) in response to both biotic and abiotic stress. researchgate.netfrontiersin.org These emissions are crucial for defense, communication, and interaction with the surrounding environment. mdpi.comnih.gov (Z)-3-Tetradecene has been identified as a component of these plant volatile emissions.
For example, it is one of the VOCs found in the headspace of traditional maize accessions that are moderately resistant to the Fall armyworm (Spodoptera frugiperda), suggesting a possible role in plant defense. 192.248.56 It has also been identified in the volatile profiles of various non-pungent Capsicum cultivars and in mangrove species. researchgate.netpeerj.com The emission of such compounds can be highly specific to the plant species and the type of stress encountered. frontiersin.org
Endogenous Levels and Correlations with Plant Somatic Embryogenesis
Chemoecological Functions and Inter-species Interactions
Chemoecology studies the chemical interactions between living organisms. Volatile compounds like (Z)-3-Tetradecene are key mediators in these interactions, which can be beneficial or detrimental to the organisms involved. scielo.brnih.gov
An example of its role in a plant-pathogen interaction is seen in chili plants infected with the oomycete Phytophthora capsici. (Z)-3-Tetradecene was identified in the root exudates of infected plants, and its presence was found to stimulate the mycelial growth of this pathogen. scielo.org.mx In a plant-insect context, higher levels of (Z)-3-Tetradecene were detected in maize varieties that showed moderate resistance to the Fall Armyworm, indicating its potential function as a semiochemical that influences insect behavior. 192.248.56
Influence on Plant-Insect Interactions via Volatile Cues
Volatile organic compounds released by plants are crucial chemical signals that mediate interactions with insects, conveying information about host suitability, health, and the presence of threats. 192.248.56 (Z)-3-Tetradecene has been identified as a component of plant volatile emissions that may play a role in defense against herbivory.
A study on traditional Sri Lankan maize accessions investigated the VOC profiles of varieties with differing resistance to the fall armyworm (FAW), a significant agricultural pest. The analysis revealed that two moderately resistant maize accessions, SEU18 and SEU21, had particularly high levels of (Z)-3-tetradecene compared to susceptible varieties. 192.248.56 This suggests a potential role for (Z)-3-tetradecene as a semiochemical involved in the plant's defense strategy, possibly by acting as a repellent or an antifeedant to the fall armyworm. 192.248.56
While direct studies on (Z)-3-tetradecene are specific, research on related isomers highlights the role of tetradecenes as insect semiochemicals. For instance, 1-tetradecene (B72687), an isomer of 3-tetradecene (B8821434), has been shown to exhibit repellent activity against aphids such as Acyrthosiphon pisum and Myzus persicae. mdpi.com Conversely, it can act as an attractant for other insects, including the mirid bugs Apolygus lucorum and Adelphocoris suturalis. mdpi.com Furthermore, tetradecene (isomer unspecified) has been identified as a component in the defensive secretions of several neotropical stink bug species, indicating its role in insect-to-insect communication or defense against predators. embrapa.br These findings underscore the diverse roles that C14 alkenes play in chemical ecology, although the specific function of each isomer, including (Z)-3-tetradecene, can be highly species-dependent.
Table 1: Key Volatile Organic Compounds in Resistant and Susceptible Maize Accessions This table presents a selection of volatile organic compounds (VOCs) identified in maize accessions with varying resistance to the Fall Armyworm (FAW). Note the high abundance of (Z)-3-Tetradecene in the moderately resistant varieties.
| Compound | Class | Role in Resistant vs. Susceptible Varieties |
| (Z)-3-Tetradecene | Alkene | High levels found in moderately resistant accessions (SEU18, SEU21). 192.248.56 |
| (Z)-3-Hexen-1-ol, acetate | Ester | High concentrations found in susceptible accessions. 192.248.56 |
| Hexanal | Aldehyde | High concentrations found in susceptible accessions. 192.248.56 |
| Methyl salicylate (B1505791) | Ester | High concentrations found in susceptible accessions. 192.248.56 |
| Heneicosane | Alkane | High concentrations found in susceptible accessions. 192.248.56 |
| n-Hexadecanoic acid | Fatty Acid | High concentrations found in susceptible accessions. 192.248.56 |
Contribution to Flavor and Aroma Profiles in Food Science
Volatile compounds are primary contributors to the flavor and aroma of food and beverages. myjapanesegreentea.com (Z)-3-Tetradecene has been identified as a constituent of the aroma profile in certain types of tea, highlighting its importance in food science.
In a detailed analysis of the volatile flavor characteristics of GABA-enriched white tea (GWT), (Z)-3-tetradecene was identified as a unique component, with a relative content of 0.05%. mdpi.comresearchgate.netresearchgate.net The complex aroma of tea is the result of interactions between hundreds of volatile compounds, and the presence of specific hydrocarbons like (Z)-3-tetradecene contributes to its unique sensory profile. mdpi.commyjapanesegreentea.com
Further research into fermented food products has also detected related isomers. An analysis of the volatile components during the traditional Chinese fermentation of Capsicum annuum L. (pepper) found that the abundance of trans-3-tetradecene was positively correlated with the presence of the yeast Hanseniaspora. psecommunity.org While this is the (E)-isomer, it demonstrates that tetradecene isomers are part of the volatile profile of fermented food products and can be influenced by the microbial communities present during fermentation. psecommunity.org
Role in the Expression of Specific Plant Traits (e.g., Non-Pungency)
Beyond flavor, specific volatile compounds can be linked to the expression of distinct plant traits. Research has shown that (Z)-3-tetradecene is associated with non-pungency in Capsicum (pepper) species.
A comprehensive study analyzing the non-polar metabolites in the pericarp and seeds of various Capsicum accessions found that (Z)-3-tetradecene and its (E)-isomer were extensively present in non-pungent cultivars. researchgate.net This finding suggests that these compounds may serve as biomarkers for this particular trait. The study differentiated pungent and non-pungent varieties, such as bell peppers and long waxy peppers, from their pungent counterparts. researchgate.net
Table 2: Key Metabolites Distinguishing Capsicum Cultivars (Seed Analysis) This table lists some of the top metabolites identified through PLS-DA analysis that contribute to the separation of different Capsicum cultivated varieties, based on seed chemistry. The presence of (Z)-3-Tetradecene is a key distinguishing factor.
| Metabolite | Chemical Class |
| (Z)-3-Tetradecene / (E)-3-Tetradecene | Alkene |
| Tetradecanal | Aldehyde |
| Hexadecane, 4-methyl- / Hexadecane, 2-methyl- | Alkane |
| Alloaromadendrene | Sesquiterpene |
| Delta-Cadinene | Sesquiterpene |
| 3-Pentadecanone | Ketone |
| Gamma-Gurjunene | Sesquiterpene |
| Source: Adapted from researchgate.net |
Computational and Theoretical Investigations
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are foundational to understanding a compound's behavior at the atomic and electronic level. These methods allow for the visualization of molecular geometry, the analysis of electron distribution, and the prediction of various physical and chemical properties.
Application of Density Functional Theory (DFT) to Alkene Systems
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the electronic structure of a molecule by solving the Kohn-Sham equations. It is particularly effective for studying the electronic properties, geometries, and energies of molecules, including alkenes. DFT has been instrumental in understanding the nuances of alkene chemistry, such as the influence of stereochemistry on reactivity and stability. For cis-alkenes like (Z)-3-tetradecene, DFT can accurately model the spatial arrangement of atoms and the distribution of electron density around the double bond, which dictates many of its chemical properties wm.eduacs.orgnih.gov. Studies have shown that DFT functionals can effectively account for dispersion interactions, which are important for understanding the relative stability of cis versus trans isomers acs.org. For instance, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, have been used to elucidate reaction mechanisms involving alkenes, including epoxidation and radical additions wm.edunih.gov. These calculations provide detailed insights into transition states and reaction pathways.
Prediction of Reactivity and Stability
Computational methods, particularly DFT, are employed to predict the reactivity and stability of chemical compounds. By calculating activation energies and reaction enthalpies, researchers can anticipate how (Z)-3-tetradecene might behave in various chemical transformations. For alkene systems, DFT can predict the energy barriers for reactions such as epoxidation or addition reactions, allowing for a comparison of reactivity between different alkene isomers or functional groups wm.edunih.govacs.org. The stability of (Z)-3-tetradecene can also be assessed through calculations of its ground state energy and comparison with potential decomposition pathways or isomeric forms acs.org. For example, studies on alkene epoxidation using DFT have successfully predicted relative reactivity differences between cis and trans isomers, correlating them with steric factors and transition state geometries wm.edu. Similarly, in the context of thiol-ene click chemistry, DFT has been used to analyze the influence of alkene functionality on reaction kinetics and activation barriers nih.govacs.org.
Computational Ligand-Target Interaction Studies (e.g., Molecular Docking for Bioactivity Prediction)
Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to a macromolecule (target, such as a protein). This method is widely applied in drug discovery and understanding biological mechanisms. While specific docking studies focused solely on (Z)-3-tetradecene are limited, it has appeared in broader analyses of natural product extracts or compound libraries. For example, in studies investigating potential bioactive compounds from plant extracts, (Z)-3-tetradecene has been identified and its binding potential assessed against various protein targets.
In one study, (Z)-3-tetradecene was identified in a Mangifera indica peel extract and assigned a binding energy of -5.6 kcal/mol when docked against an unspecified target protein, suggesting a moderate interaction potential nih.gov. Another study identified various tetradecene isomers, including 3,3-tetradecene (B8821434), in mushroom extracts and subjected them to molecular docking against CDK-2, though specific binding energies for these were not detailed for this isomer researchgate.net. In studies involving fatty acids and their derivatives, molecular docking is routinely used to predict interactions with targets like fatty acid-binding proteins (FABPs) or enzymes such as α-glucosidase mdpi.comd-nb.infoaimspress.comnih.govnih.gov. These studies demonstrate the utility of docking for assessing the potential bioactivity of lipophilic molecules.
Table 1: Example Molecular Docking Binding Energies for Related Compounds/Tetradecene Derivatives
| Compound/Derivative | Target Protein (Example) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| (Z)-3-Tetradecene | Unspecified | -5.6 | nih.gov |
| Tetradecene | Protein 4DO3 | -4.8 | unicrossjournals.com |
| (Z)-docos-13-enamide | 6VRH | -6.142 | nih.gov |
| 3,5-ditert-butylphenol | 6VRK | -6.222 | nih.gov |
Note: Binding energies are indicative and depend heavily on the specific protein target and docking protocol used.
In Silico Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis involves correlating the chemical structure of a compound with its biological activity. In silico SAR, or Quantitative Structure-Activity Relationship (QSAR), uses computational models to predict activity based on molecular descriptors. This approach helps identify key structural features responsible for a compound's effects and guides the design of new molecules with improved properties creative-proteomics.com. For unsaturated fatty acids and their derivatives, SAR studies can reveal how chain length, the position and configuration (cis/trans) of double bonds, and other functional groups influence their interactions with biological targets mdpi.comresearchgate.net. For (Z)-3-tetradecene, SAR analysis could, in principle, explore how the cis configuration of the double bond at the third carbon position influences its binding to specific receptors or enzymes compared to its trans isomer or saturated analogue, tetradecane (B157292). Such analyses are vital for understanding the molecular basis of biological activity and for optimizing lead compounds in drug discovery oecd.org.
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Networks
Future research efforts should aim to uncover the complete biosynthetic pathways responsible for the natural production of (Z)-3-Tetradecene. While general mechanisms for alkene biosynthesis in insects, such as desaturation and reduction of fatty acids, are understood usda.govresearchgate.netfrontiersin.org, specific enzymes and genetic regulatory networks governing the precise formation of the (Z)-isomer of 3-tetradecene (B8821434) remain to be fully elucidated. Investigations into the role of specific neuropeptides, like Pheromone Biosynthesis Activating Neuropeptide (PBAN), and their downstream signaling cascades, including calcium influx and the action of specific enzymes usda.govresearchgate.netfrontiersin.orgmdpi.com, could reveal novel regulatory checkpoints. Understanding these pathways could enable biotechnological production of (Z)-3-Tetradecene or its precursors. Research could focus on identifying novel enzymes involved in Z-alkene formation and characterizing the genetic regulation of these pathways in relevant organisms usda.govresearchgate.netfrontiersin.orgmdpi.com.
Development of Novel and Sustainable Synthetic Routes with Enhanced Stereoselectivity
The synthesis of Z-alkenes, particularly with high stereoselectivity, presents ongoing challenges nus.edu.sgorganic-chemistry.orgrsc.orgnus.edu.sgamazon.comasu.edunih.govbohrium.comacs.orgacs.org. Future research should prioritize the development of novel, sustainable, and cost-effective synthetic methodologies that ensure high Z-selectivity. This includes exploring advanced catalytic systems, such as those employing earth-abundant metals like iron nus.edu.sgnus.edu.sgbohrium.com, or novel electrochemical approaches rsc.org. Biocatalysis also offers a promising avenue, with enzymes like cis-trans isomerases capable of manipulating alkene stereochemistry mt.com. Research into greener synthetic routes, minimizing hazardous reagents and waste, is paramount nus.edu.sgnus.edu.sg. Developing methods that allow for the precise control of both regioselectivity and stereoselectivity in the synthesis of (Z)-3-Tetradecene will be crucial for its efficient and sustainable production.
Table 9.2.1: Potential Catalytic Approaches for Z-Alkene Synthesis
| Catalyst Type | Key Features | Potential for (Z)-3-Tetradecene | References |
| Iron-based catalysts | Affordable, abundant, sustainable, selective for Z-alkenes. | High | nus.edu.sgnus.edu.sgbohrium.com |
| Silver-catalyzed | High Z-selectivity (>300:1 Z:E), functional group compatibility. | High | organic-chemistry.org |
| Electrochemical | Metal-free, good functional group tolerance, high Z-stereoselectivity. | Moderate to High | rsc.org |
| Biocatalysts | Cis-trans isomerases, potential for high selectivity under mild conditions. | Moderate | mt.com |
| Palladium-based | Catalytic enantioselective reactions, broad substrate scope. | Moderate | organic-chemistry.orgthieme-connect.comthieme-connect.com |
Comprehensive Investigation of Broader Ecological Roles and Chemo-sensing Mechanisms
While (Z)-3-Tetradecene may function as a semiochemical, its precise ecological roles beyond potential pheromonal activity require comprehensive investigation. Future research should explore its involvement in insect-plant interactions, inter-species communication, and its broader role within ecosystems. Understanding the chemo-sensing mechanisms by which insects detect and respond to (Z)-3-Tetradecene is critical. This includes identifying specific olfactory receptors and neural pathways involved in its perception. Research into the structure-activity relationships of similar unsaturated hydrocarbons as semiochemicals can provide insights for understanding (Z)-3-Tetradecene's function annualreviews.orgoup.comresearchgate.netmdpi.com. Investigating its potential as an attractant, repellent, or signaling molecule in various ecological contexts will be key.
Advancement of In Situ Analytical Platforms for Real-time Monitoring
The development of advanced, portable, and sensitive analytical platforms for the real-time monitoring of volatile organic compounds (VOCs), including (Z)-3-Tetradecene, is essential for environmental sensing and chemical ecology studies tofwerk.comiwaponline.comresearchgate.netchromatographyonline.comnih.govaeroqual.comnih.govresearchgate.net. Future research should focus on integrating technologies such as mass spectrometry (e.g., SIFT-MS), gas chromatography, and biosensors into compact, field-deployable systems. These platforms should offer high sensitivity (sub-ppbV levels), rapid response times (seconds to minutes), and the ability to distinguish between closely related compounds. Advancements in sensor technology, coupled with machine learning algorithms, could lead to sophisticated integrated environmental monitoring systems capable of real-time detection and analysis of semiochemicals in complex matrices iwaponline.comnih.govnih.govresearchgate.netutm.mygeog.com.cn.
Table 9.4.1: Emerging Technologies for Real-time VOC Monitoring
| Technology Type | Key Features | Application for (Z)-3-Tetradecene | References |
| Direct-Injection Mass Spec. | Real-time analysis, high sensitivity, no preconcentration needed. | High | chromatographyonline.com |
| Portable GC-MS | Field-deployable, sensitive, selective for compound identification. | High | tofwerk.comresearchgate.net |
| Biosensors | High specificity, potential for real-time detection of specific molecules. | Moderate to High | iwaponline.com |
| Microfluidic Gas Sensors | Compact, portable, potential for integrated systems. | Moderate | iwaponline.com |
| Integrated Environmental Sys. | Geospatial data collection, real-time visualization, mobile and web platforms. | High | nih.govnih.govresearchgate.netutm.my |
Rational Design of (Z)-3-Tetradecene-Derived Compounds with Targeted Activities and Applications
Future research should focus on the rational design and synthesis of novel compounds derived from (Z)-3-Tetradecene, aiming for targeted biological activities and specific applications. This involves understanding the structure-activity relationships (SARs) of the parent compound and its analogs annualreviews.orgoup.comacs.org. By systematically modifying the structure of (Z)-3-Tetradecene, researchers can develop compounds with enhanced efficacy as insect attractants or repellents, improved stability, or novel bioactivities. Applications could span pest management, chemical ecology studies, and potentially even in the development of new materials or pharmaceuticals, building upon the versatility of unsaturated hydrocarbons annualreviews.orgoup.comacs.orglookchem.commdpi.com. The exploration of derivatives could lead to compounds with tailored properties for specific environmental or agricultural needs.
Table 9.5.1: Strategies for Designing (Z)-3-Tetradecene Derivatives
| Design Strategy | Objective | Potential Application Areas | References |
| Structure-Activity Relationship | Optimize biological activity (e.g., attractant/repellent potency). | Pest management, chemical ecology | annualreviews.orgoup.comacs.org |
| Isosteric Replacement | Enhance stability, alter volatility, or modify receptor binding. | Semiochemicals, controlled release formulations | annualreviews.org |
| Functional Group Modification | Introduce new functionalities for targeted interactions or properties. | Pharmaceuticals, materials science, advanced pest control agents | lookchem.commdpi.com |
| Stereochemical Tuning | Optimize specific isomer activity or selectivity. | Precise biological targeting | organic-chemistry.orgrsc.orgamazon.com |
Q & A
Q. How should researchers design collaborative studies to explore (Z)-3-Tetradecene’s biological activity?
- Methodology : Form interdisciplinary teams to integrate synthetic chemistry (structure-activity relationships), computational docking (e.g., AutoDock Vina), and in vitro assays (e.g., cytotoxicity screening). Use shared electronic lab notebooks (ELNs) for real-time data transparency and version control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
